5-Chloroquinolin-8-yl 4-iodobenzoate

Halogen Bonding Crystal Engineering Supramolecular Chemistry

5-Chloroquinolin-8-yl 4-iodobenzoate is a heterocyclic ester formed between 5-chloroquinolin-8-ol and 4-iodobenzoic acid, belonging to the class of quinoline-based aryl esters. The molecule contains two distinct halogen atoms—chlorine at the quinoline 5-position and iodine at the para-position of the benzoate phenyl ring—providing orthogonal reactivity and interaction handles not available in single-halogen analogs.

Molecular Formula C16H9ClINO2
Molecular Weight 409.60 g/mol
Cat. No. B12177498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloroquinolin-8-yl 4-iodobenzoate
Molecular FormulaC16H9ClINO2
Molecular Weight409.60 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)OC(=O)C3=CC=C(C=C3)I)Cl
InChIInChI=1S/C16H9ClINO2/c17-13-7-8-14(15-12(13)2-1-9-19-15)21-16(20)10-3-5-11(18)6-4-10/h1-9H
InChIKeyYLNVIPKDACRSCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloroquinolin-8-yl 4-iodobenzoate – A Dual-Halogen Quinolinyl Ester for Crystal Engineering and Synthetic Intermediates


5-Chloroquinolin-8-yl 4-iodobenzoate is a heterocyclic ester formed between 5-chloroquinolin-8-ol and 4-iodobenzoic acid, belonging to the class of quinoline-based aryl esters [1]. The molecule contains two distinct halogen atoms—chlorine at the quinoline 5-position and iodine at the para-position of the benzoate phenyl ring—providing orthogonal reactivity and interaction handles not available in single-halogen analogs [2]. Its molecular formula is C₁₆H₉ClINO₂ with a molecular weight of 409.6 g/mol, placing it among the heavier halogenated quinolinyl esters suitable for X-ray anomalous scattering, halogen-bond-driven crystal engineering, and as a versatile intermediate for metal-catalyzed cross-coupling [1] [3].

Why 5-Chloroquinolin-8-yl 4-iodobenzoate Cannot Be Replaced by Other Halogenated Quinolinyl Esters Without Compromising Function


Replacement of 5-chloroquinolin-8-yl 4-iodobenzoate with a structurally similar ester—such as the 4-fluoro, 4-chloro, or 4-bromo benzoate analog—alters at least two critical molecular properties simultaneously: halogen bond donor strength and synthetic coupling reactivity. The iodine substituent engages in substantially stronger C–I···N/O halogen bonds than C–Br, C–Cl, or C–F, which directly impacts crystal packing and protein–ligand geometry [1] [2]. Furthermore, the C(sp²)–I bond undergoes oxidative addition to palladium(0) at a rate that exceeds the corresponding C–Br and C–Cl bonds by one to two orders of magnitude, meaning that choosing a lighter-halogen analog can severely reduce cross-coupling efficiency in downstream derivatization [3]. These differences are intrinsic to the halogen atom and cannot be compensated by adjusting reaction conditions alone.

Direct Evidence Differentiating 5-Chloroquinolin-8-yl 4-iodobenzoate from Its Closest Halogenated Analogs


Halogen Bond Donor Strength of the para-Iodo Substituent Surpasses Fluoro, Chloro, and Bromo Analogs

The C–I halogen bond donor attached to the 4-iodobenzoate moiety is unequivocally stronger than C–F, C–Cl, or C–Br donors, as demonstrated by the systematic crystallographic survey of halogen-bonded cocrystals of meta-halobenzoic acids [1]. In these studies, the I···O halogen bond distance is reduced by approximately 12–15% compared to the corresponding Br···O contact and by roughly 20–25% compared to the Cl···O contact when normalized to van der Waals radii sums, translating directly to a higher stabilization energy and more directional supramolecular assembly. This trend is further corroborated by computational studies that assign halogen bond energies of approximately 5.0–8.0 kcal mol⁻¹ for iodobenzoate donors versus 3.0–5.5 kcal mol⁻¹ for bromobenzoate and 1.5–3.5 kcal mol⁻¹ for chlorobenzoate donors [2]. Consequently, the iodine-containing compound offers a predictable, stronger interaction motif for crystal engineering and for engaging halogen-bond-accepting residues in biological targets.

Halogen Bonding Crystal Engineering Supramolecular Chemistry

Superior Cross-Coupling Reactivity of the C–I Bond Enables High-Yield Derivatization

The aryl iodide functionality in 5-chloroquinolin-8-yl 4-iodobenzoate provides markedly faster oxidative addition to palladium(0) compared to the corresponding aryl bromide or aryl chloride esters. In standard Suzuki–Miyaura coupling conditions, aryl iodides consistently deliver complete conversion in 1–4 hours at 60–80 °C, whereas the analogous aryl bromides require 8–16 hours and aryl chlorides demand specialized bulky phosphine ligands along with temperatures above 100 °C to approach comparable yields [1]. A direct comparative study demonstrated that 4-iodobenzoate esters achieve >90% coupling yield within 2 hours under Pd(PPh₃)₄ catalysis, while 4-bromobenzoate esters plateau at 60–70% yield after 12 hours under identical conditions [2]. This kinetic advantage permits the use of milder conditions, broader substrate tolerance, and higher overall synthetic throughput when the iodinated compound is employed as a modular intermediate.

Cross-Coupling Synthetic Chemistry Medicinal Chemistry

Lipophilicity Modulation by para-Iodo Substitution Exceeds Bromo and Chloro Analogs

The para-iodo substituent elevates the calculated lipophilicity (logP) of the quinolinyl benzoate ester by approximately 0.5–0.7 log units relative to the para-bromo analog and by roughly 1.0–1.3 log units relative to the para-chloro analog, based on fragment-based ACD/LogP calculations . This translates to a predicted 5- to 20-fold increase in octanol/water partition coefficient that may be exploited for improving membrane permeability or tuning logD for specific biological targets. While increasing logP can also reduce aqueous solubility, the modular nature of the ester linkage allows medicinal chemists to balance overall polarity by modifying the quinolinyl scaffold [1].

Lipophilicity DMPK Physicochemical Properties

Structural Complementarity: The 5-Chloro Substituent Engages in Orthogonal C–Cl···π Interactions Absent in the 5-H Analog

The presence of the 5-chloro substituent on the quinoline ring enables C–Cl···π and C–Cl···O intermolecular contacts that are structurally distinct from those formed by the non-halogenated quinolin-8-yl 4-iodobenzoate. Crystallographic analysis of the 5-chloroquinolin-8-yl-2-fluorobenzoate analog revealed C–H···X (X = F, Cl) non-classical hydrogen bonds and a halogen···halogen contact distance of 3.2171(15) Å, less than the sum of van der Waals radii [1]. The C-5 chlorine atom directs specific packing arrangements through its interaction with aromatic π-systems of adjacent molecules, an interaction that is entirely absent when the 5-position is hydrogen. This offers a distinct advantage in co-crystal design where the 5-Cl group can act as a secondary interaction site alongside the 4-iodo halogen bond donor [2].

Crystal Engineering Supramolecular Chemistry Quinoline Derivatives

Anomalous Scattering Signal for X-ray Crystallography Exceeds Bromo and Chloro Analogs

The iodine atom in 5-chloroquinolin-8-yl 4-iodobenzoate provides a significantly stronger anomalous scattering signal than bromine, making it a superior choice for experimental phasing in macromolecular crystallography. At the Cu Kα wavelength (1.5418 Å), the anomalous scattering factor f'' for iodine is approximately 6.8 electrons compared to 1.3 electrons for bromine, while at the Mo Kα wavelength iodine still retains a meaningful signal (f'' ≈ 1.6 e⁻) [1]. This 5- to 7-fold advantage over bromine translates directly to a higher success rate for single-wavelength anomalous diffraction (SAD) phasing of protein–ligand complexes when the compound is soaked into crystals [2]. The chlorine atom contributes a negligible f'' of <0.5 e⁻ at either wavelength, rendering it ineffective for phasing.

X-ray Crystallography SAD/MAD Phasing Structural Biology

Optimal Research and Industrial Application Scenarios for 5-Chloroquinolin-8-yl 4-iodobenzoate


Halogen-Bond-Driven Co-Crystal Screening and Supramolecular Architecture Design

Researchers designing co-crystals for pharmaceutical solid-form optimization should prioritize 5-chloroquinolin-8-yl 4-iodobenzoate over its bromo or chloro analogs when a strong, directional halogen bond is required. The C-4' I···O/N halogen bond is 12–15% shorter than the Br···O contact relative to van der Waals radii sum and delivers 1.5–2.0 kcal mol⁻¹ stronger stabilization energy [1] [2]. Combined with the secondary C-5 Cl interaction site, the compound offers a predictable two-point halogen-bonding synthon that lighter-halogen derivatives cannot provide.

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

Medicinal chemistry teams seeking to generate focused libraries of quinolinyl benzoate derivatives should select the 4-iodobenzoate variant as the key intermediate. The aryl iodide undergoes Suzuki–Miyaura coupling with >90% yield in under 2 hours at 60 °C, whereas the 4-bromobenzoate analog requires 12+ hours to reach only 60–70% yield under identical conditions [3]. This reactivity advantage shortens synthesis cycle times and broadens the range of compatible boronic acid partners.

Experimental Phasing of Protein–Ligand Complexes by SAD/MAD

Structural biology groups performing crystal soaking to obtain ligand-bound protein structures should employ the iodine-containing compound when anomalous phasing information is needed. Iodine delivers an anomalous scattering signal (f'' ≈ 6.8 e⁻ at Cu Kα) that is 5.2-fold stronger than bromine, dramatically improving the chances of successful SAD phasing from a single crystal [4]. This is especially critical when crystal supply is limited and repeat experiments are impractical.

Lipophilicity-Tuned Probe Design for Membrane Penetration Studies

Investigators optimizing logP for blood–brain barrier penetration or intracellular target engagement can exploit the iodine-dependent lipophilicity boost. Computational predictions indicate that the iodo compound is 0.5–0.7 log units more lipophilic than the bromo analog and 1.0–1.3 log units more than the chloro analog, translating to a 5- to 20-fold higher octanol/water partition . This allows fine-tuning of permeability without altering the core quinolinyl scaffold.

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